Lipophilicity (LogP) as a Predictive Driver of Solubility and Bioavailability
Dimethyl pyridine‑3,5‑dicarboxylate exhibits a computed XLogP3 value of 0.6 [1], which is substantially lower than that of its diethyl analog (XLogP3 = 1.3) [2]. This difference of 0.7 log units corresponds to a 5‑fold lower lipophilicity for the dimethyl ester. Such a shift directly influences aqueous solubility, membrane permeability, and the compound's partitioning behavior in multi‑phase reaction systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Diethyl pyridine-3,5-dicarboxylate (XLogP3 = 1.3) |
| Quantified Difference | ΔXLogP3 = 0.7 (target is ~5× less lipophilic) |
| Conditions | Computed value (PubChem XLogP3 algorithm) |
Why This Matters
Procurement decisions for medicinal chemistry or formulation studies must account for this measurable difference in lipophilicity, as it predicts divergent pharmacokinetic behavior and synthetic compatibility.
- [1] PubChem. Dimethyl pyridine-3,5-dicarboxylate. PubChem CID 78339. XLogP3 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-pyridine-3_5-dicarboxylate (accessed 2025). View Source
- [2] ChemBase. Diethyl pyridine-3,5-dicarboxylate. CAS 4591-56-4. XLogP3 1.3. https://en.chembase.cn/ (accessed 2025). View Source
